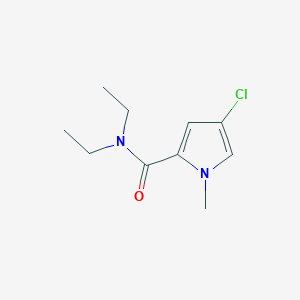![molecular formula C13H18N4O B7506961 N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPP-5 is a heterocyclic compound that belongs to the pyrazolopyridine family.
Mechanism of Action
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of PKC and CDK5 by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to exhibit antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the advantages of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its potential as a lead compound for the development of anticancer agents. Its inhibitory activity against PKC and CDK5 makes it a promising candidate for the development of targeted therapies for cancer. However, one of the limitations of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of research is the development of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide analogs with improved solubility and bioavailability. Another area of research is the identification of new targets for N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, which could lead to the development of new therapies for cancer and other diseases. Finally, the use of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide in combination with other anticancer agents is an area of research that could lead to improved treatment outcomes.
Synthesis Methods
The synthesis of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting intermediate product is then reacted with diethylamine to yield N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5). These enzymes play a crucial role in the regulation of cell growth and differentiation, making them potential targets for the development of anticancer agents.
properties
IUPAC Name |
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-17(6-2)13(18)10-7-11-9(3)15-16(4)12(11)14-8-10/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJRDVEGZQUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N=C1)N(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)
![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)

![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7506900.png)

![N-[(6-methoxypyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7506916.png)





